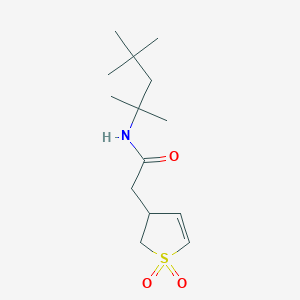![molecular formula C16H18FNO2S B7572521 N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide, also known as EFPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. EFPM belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In addition, this compound has been shown to reduce inflammation and pain.
実験室実験の利点と制限
N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential therapeutic applications. This compound also has several limitations for lab experiments. It has poor water solubility, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide. One potential direction is to study its potential use in combination with other anticancer agents. This compound has been shown to have potent anticancer activity on its own, but it may be even more effective when used in combination with other agents. Another potential direction is to study its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for clinical applications.
合成法
N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-fluorobenzyl chloride with benzene in the presence of a base, such as potassium carbonate. The resulting product is then reacted with N-ethyl-N-methylamine to form N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]amine. This intermediate product is then reacted with methanesulfonyl chloride to form this compound.
科学的研究の応用
N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide has been studied extensively in the field of medicinal chemistry for its potential therapeutic applications. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-3-18(21(2,19)20)16(13-7-5-4-6-8-13)14-9-11-15(17)12-10-14/h4-12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQKKWXJVJCIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C1=CC=CC=C1)C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)


![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)